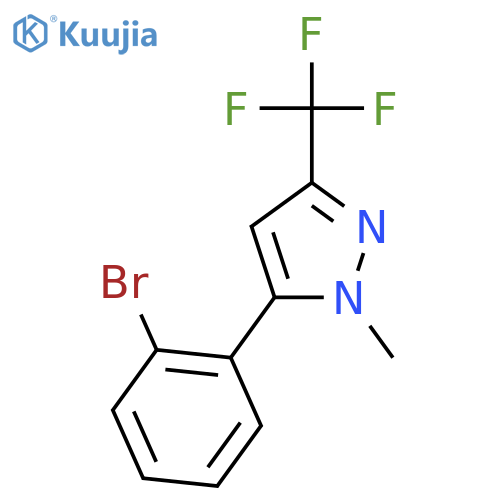

Cas no 906352-89-4 (5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole)

906352-89-4 structure

商品名:5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

CAS番号:906352-89-4

MF:C11H8BrF3N2

メガワット:305.093832015991

MDL:MFCD09817512

CID:994991

PubChem ID:24229660

5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

- 5-(2-bromophenyl)-1-methyl-3-(trifluoromethyl)pyrazole

- MS-22532

- F13755

- FT-0733116

- 906352-89-4

- DTXSID60640365

- MFCD09817512

- 4-thien-2-yltetrahydropyran-4-carbonyl chloride

- DB-078749

-

- MDL: MFCD09817512

- インチ: InChI=1S/C11H8BrF3N2/c1-17-9(6-10(16-17)11(13,14)15)7-4-2-3-5-8(7)12/h2-6H,1H3

- InChIKey: UKDUPCWWWMHDRH-UHFFFAOYSA-N

- ほほえんだ: CN1C(=CC(=N1)C(F)(F)F)C2=CC=CC=C2Br

計算された属性

- せいみつぶんしりょう: 303.98200

- どういたいしつりょう: 303.98230g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 272

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 17.8Ų

じっけんとくせい

- PSA: 17.82000

- LogP: 3.86840

5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM529102-1g |

5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole |

906352-89-4 | 97% | 1g |

$478 | 2022-03-01 | |

| TRC | B805605-10mg |

5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole |

906352-89-4 | 10mg |

$ 50.00 | 2022-06-06 | ||

| TRC | B805605-100mg |

5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole |

906352-89-4 | 100mg |

$ 185.00 | 2022-06-06 | ||

| abcr | AB222967-1 g |

5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole, 95%; . |

906352-89-4 | 95% | 1g |

€275.70 | 2023-02-05 | |

| TRC | B805605-50mg |

5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole |

906352-89-4 | 50mg |

$ 115.00 | 2022-06-06 | ||

| abcr | AB222967-1g |

5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole, 95%; . |

906352-89-4 | 95% | 1g |

€293.00 | 2025-03-19 | |

| Ambeed | A596670-1g |

5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole |

906352-89-4 | 97% | 1g |

$488.0 | 2024-04-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748479-1g |

5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1h-pyrazole |

906352-89-4 | 98% | 1g |

¥5124.00 | 2024-04-26 | |

| Crysdot LLC | CD11020357-1g |

5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole |

906352-89-4 | 97% | 1g |

$484 | 2024-07-19 |

5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole 関連文献

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

906352-89-4 (5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole) 関連製品

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:906352-89-4)5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

清らかである:99%

はかる:1g

価格 ($):439.0